
Ethyl 4-methyl-6-phenylnicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-methyl-6-phenylnicotinate is an organic compound with the molecular formula C15H15NO2 It is a derivative of nicotinic acid, featuring an ethyl ester group, a methyl group at the 4-position, and a phenyl group at the 6-position of the nicotinic acid ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-6-phenylnicotinate typically involves the esterification of 4-methyl-6-phenylnicotinic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Starting Material: 4-methyl-6-phenylnicotinic acid
Reagent: Ethanol
Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid
Conditions: Reflux for several hours
The product is then purified by recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
Ethyl 4-methyl-6-phenylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2), and sulfonation with sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 4-methyl-6-phenylnicotinic acid or 4-methyl-6-phenyl-2-pyridone.
Reduction: this compound alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Ethyl 4-methyl-6-phenylnicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of Ethyl 4-methyl-6-phenylnicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
相似化合物的比较
Ethyl 4-methyl-6-phenylnicotinate can be compared to other similar compounds, such as:
Methyl nicotinate: Similar structure but lacks the phenyl group, leading to different chemical and biological properties.
Ethyl nicotinate: Lacks the methyl and phenyl groups, resulting in different reactivity and applications.
Phenyl nicotinate: Lacks the ethyl and methyl groups, affecting its solubility and biological activity.
Uniqueness
This compound is unique due to the presence of both the methyl and phenyl groups, which confer specific chemical and biological properties
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure allows for various chemical reactions and interactions, making it a valuable building block in organic synthesis and a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and explore its potential in different fields.
属性
分子式 |
C15H15NO2 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC 名称 |
ethyl 4-methyl-6-phenylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H15NO2/c1-3-18-15(17)13-10-16-14(9-11(13)2)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 |
InChI 键 |
IZETYXZWKYPDJJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=C(C=C1C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



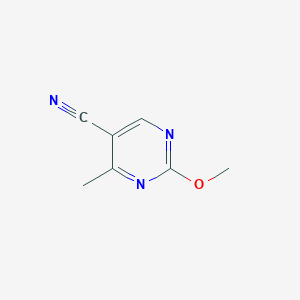

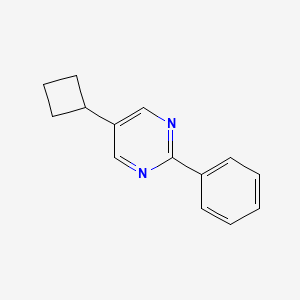
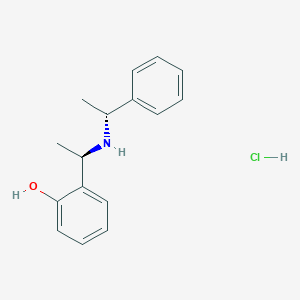
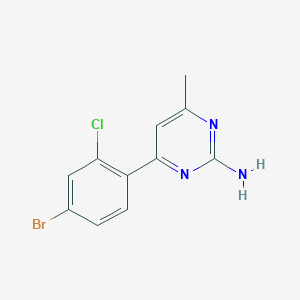
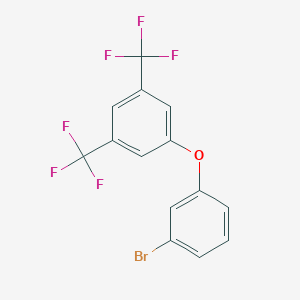
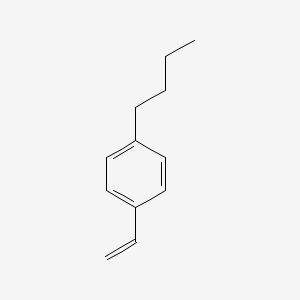
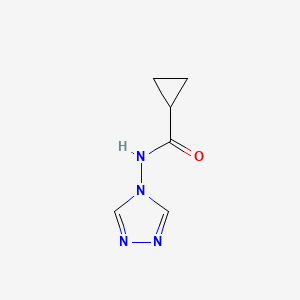
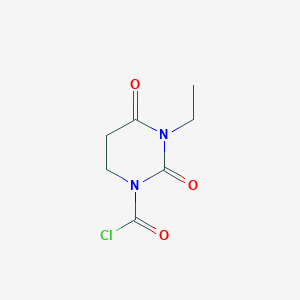
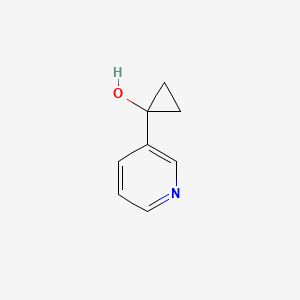
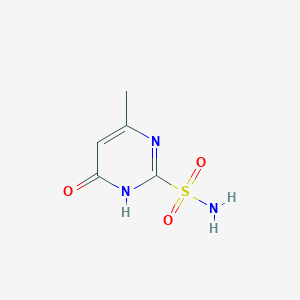

![2-Bromo-5-(4-methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one](/img/structure/B13099785.png)
